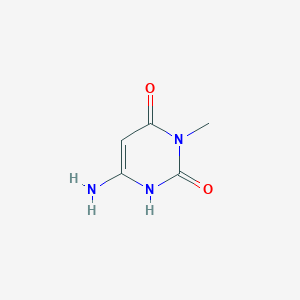
6-Amino-3-methyluracil
概要
説明
6-Amino-3-methyluracil is an amino derivative of uracil . It has an empirical formula of C5H7N3O2 and a molecular weight of 141.13 .
Synthesis Analysis
A convenient synthetic procedure has been developed to introduce different functional groups at position 3 of 6-amino-1-benzyl- or 6-amino-1-methyluracil based on N6-[(dimethylamino)methylene] protection . This method allows for the smooth substitution at N-3 even when base-labile or heat-sensitive halide reagents are employed .Molecular Structure Analysis
The molecular structure of 6-Amino-3-methyluracil can be analyzed using a variety of spectroscopic methods (UV-vis, EPR, fluorescence spectroscopy), cyclic voltammetry, X-ray diffraction, and DFT calculations .Chemical Reactions Analysis
The Mannich reactions of 6-methyluracil and 5-nitro-6-methyluracil with piperidine, morpholine, and triazole were studied . The antioxidant activities of the Mannich bases were comparable to that of the known antioxidant ionol .Physical And Chemical Properties Analysis
6-Amino-3-methyluracil is a stable crystalline solid . It has a melting point of 295 °C (dec.) (lit.) .科学的研究の応用
1. Antitumor Activity
Specific Scientific Field:
Medicinal Chemistry and Oncology
6-Amino-3-methyluracil
(also known as 6-aminouracil or AAMU ) is a pyrimidine derivative with potential antitumor properties. Researchers have explored its use in cancer therapy due to its structural similarity to endogenous pyrimidine bases.
Experimental Procedures:
Synthesis
6-Amino-3-methyluracil can be synthesized through chemical reactions involving uracil derivatives and amines. For example, Mannich reactions with 1-aryltetrahydroisoquinolines in ethanol or dioxane have been studied . The use of dioxane as a solvent increases yields.
Results:
2. Antioxidant Properties
Specific Scientific Field:
Biochemistry and Pharmacology
6-Amino-3-methyluracil
has been investigated for its antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage.
Experimental Procedures:
Results:
3. Phenotyping Human N-Acetyltransferase (NAT2)
Specific Scientific Field:
Clinical Pharmacology and Toxicology
Summary:
The ratio of 5-acetylamino-6-amino-3-methyluracil (AAMU) to 1-methylxanthine (1X) in urine samples after caffeine ingestion can indicate human NAT2 phenotypes.
Experimental Procedures:
Results:
Safety And Hazards
将来の方向性
The top five metabolites associated with modifiable factors for Alzheimer’s disease (AD) include 5-acetylamino-6-amino-3-methyluracil . These metabolites can be employed as biomarkers for tracking these factors, and they provide a potential biological pathway of how modifiable factors influence the human body and AD risk .
特性
IUPAC Name |
6-amino-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAVPFNFAUWIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355712 | |
| Record name | 6-Amino-3-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-methyluracil | |
CAS RN |
21236-97-5 | |
| Record name | 6-Amino-3-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

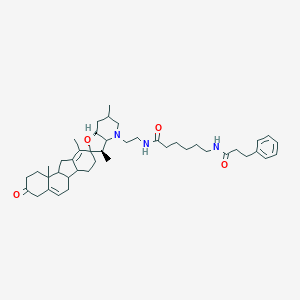
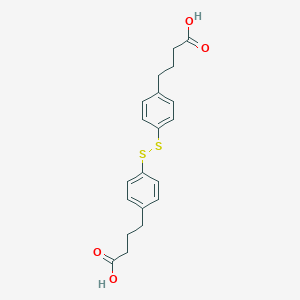

![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)
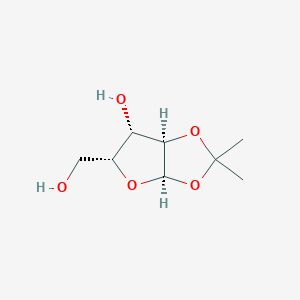


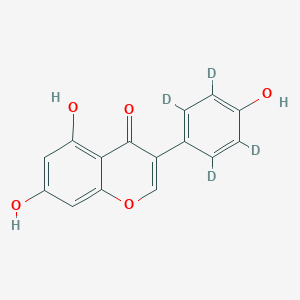
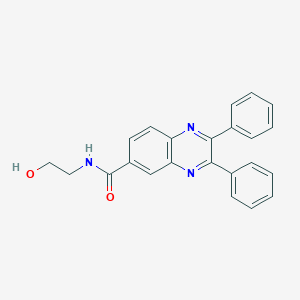
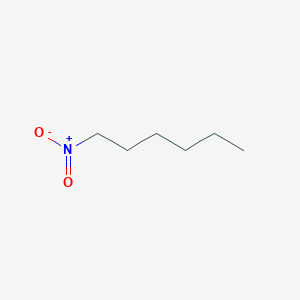
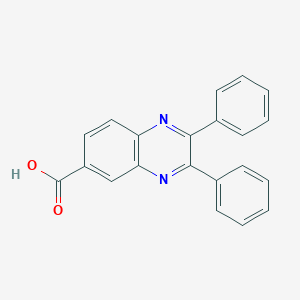


![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)